Strontium perchlorate, especially its non-hydrated form, exhibits good solubility and thermal stability in organic solvents, making it a potential candidate for electrolytes in next-generation batteries. Research suggests its use in magnesium-ion batteries and calcium-ion batteries, which are promising alternatives to lithium-ion batteries due to their abundance and safety advantages []. Studies have shown that Sr(ClO4)2 can function as an efficient electrolyte salt, enabling good ionic conductivity and promoting reversible electrode reactions [, ].
Strontium perchlorate, like other strontium salts, contributes to the characteristic red color in pyrotechnic compositions. When ignited, it decomposes, releasing strontium ions (Sr2+) that excite oxygen molecules, ultimately leading to the emission of red light. Research in pyrotechnics explores ways to optimize the burning rate, color intensity, and overall performance of compositions using strontium perchlorate and other ingredients.
Strontium perchlorate serves as a precursor to other strontium-based materials used in various applications. For example, it can be used to synthesize strontium titanate (SrTiO3), a perovskite material with diverse functionalities. SrTiO3 finds application in photocatalysis, solid oxide fuel cells, and other areas due to its unique electrical and optical properties []. Research explores different routes for synthesizing and characterizing SrTiO3 using strontium perchlorate as a starting material [].
Strontium perchlorate is an inorganic compound with the chemical formula . It appears as a white crystalline solid and is highly hygroscopic, meaning it readily absorbs moisture from the air. The molecular weight of strontium perchlorate is approximately 286.52 g/mol. It has a melting point of less than 100 °C and is soluble in polar solvents such as water, ethanol, and methanol . Strontium perchlorate is primarily used in various chemical applications due to its oxidizing properties.
Strontium perchlorate is a hazardous material due to its oxidizing properties. It can ignite combustible materials upon contact and may explode when heated in a confined space []. Inhalation, ingestion, or skin/eye contact with strontium perchlorate can cause severe injuries or death []. Additionally, strontium perchlorate runoff from fire control or dilution can contaminate the environment [].
Here are some specific safety precautions to consider when handling strontium perchlorate:
This reaction produces strontium perchlorate along with water and carbon dioxide as byproducts. Additionally, strontium perchlorate can react with reducing agents, which may lead to exothermic reactions and potential combustion if not properly managed .
Strontium perchlorate can be synthesized using various methods:
Strontium perchlorate has several important applications:
Strontium perchlorate shares similarities with other metal perchlorates, particularly those of alkali and alkaline earth metals. Here are some comparable compounds:
Compound Name | Chemical Formula | Key Characteristics |
---|---|---|
Potassium Perchlorate | Highly soluble; used in explosives | |
Sodium Perchlorate | Commonly used as an oxidizer | |
Calcium Perchlorate | Similar structure; used in pyrotechnics | |
Barium Perchlorate | Less common; used in specialized applications |
Uniqueness: Strontium perchlorate is unique among these compounds due to its specific crystal structure and the distinct red coloration produced when burned, which is particularly desirable in fireworks formulations. Its ability to form multiple hydrated states also sets it apart from other metal perchlorates .
The electrochemical oxidation of strontium chlorate represents one of the most efficient routes for synthesizing strontium perchlorate. This process involves the anodic oxidation of chlorate ions to perchlorate ions in an electrochemical cell.
The fundamental reaction governing this process is:
ClO₃⁻ + H₂O → ClO₄⁻ + 2H⁺ + 2e⁻ (E° = 1.19 V)
Two primary mechanisms have been proposed for this electrochemical conversion. The first mechanism suggests that chlorate reacts with discharged oxygen resulting from water oxidation at the electrode surface:
H₂O → (O) + 2H⁺ + 2e⁻
ClO₃⁻ + (O) → ClO₄⁻
The second mechanism proposes direct discharge of the chlorate ion at the anode, forming free chlorate radicals that subsequently react with water to form perchlorate.
Research by Vasudevan at the Central Electrochemical Research Institute has established optimal process parameters for maximum current efficiency in electrochemical strontium perchlorate synthesis. These parameters are summarized in Table 1.
Table 1: Optimized Parameters for Electrochemical Synthesis of Strontium Perchlorate
Parameter | Optimum Value | Effect on Current Efficiency |
---|---|---|
Electrolyte concentration | 1.5 M Sr(ClO₃)₂ | Higher concentrations decrease efficiency due to Sr(OH)₂ precipitation |
pH | 6.0 | Lower pH causes chlorine evolution; higher pH decreases efficiency |
Temperature | 333 K (60°C) | Increases reaction rate and minimizes cathode polarization |
Current density | 30 A·dm⁻² | Balances reaction rate with energy consumption |
Cathode peripheral velocity | 1.38 m·s⁻¹ | Effectively removes OH⁻ ions at the cathode |
Under these optimized conditions, a maximum current efficiency of 42% can be achieved, corresponding to an energy consumption of 6.1 kWh·kg⁻¹.
A significant challenge in this process is the formation of strontium hydroxide at the cathode, which can reduce current efficiency:
This precipitation depends on electrolyte concentration, pH, temperature, and current density. Effective cathode rotation helps minimize this issue by removing hydroxide ions from the cathode surface.
Several acid-base reactions can produce strontium perchlorate, typically involving strontium salts and perchloric acid or perchlorate compounds.
A direct and efficient method involves the reaction between strontium carbonate and perchloric acid:
SrCO₃ + 2HClO₄ → Sr(ClO₄)₂ + H₂O + CO₂
This balanced equation demonstrates the straightforward nature of this synthesis route. The reaction proceeds with the evolution of carbon dioxide gas as strontium ions combine with perchlorate ions to form strontium perchlorate.
Another approach uses strontium hydroxide as the strontium source:
Sr(OH)₂ + 2HClO₄ → Sr(ClO₄)₂ + 2H₂O
This neutralization reaction between perchloric acid (a strong acid) and strontium hydroxide (a strong base) produces strontium perchlorate and water. The net ionic equation is:
Sr²⁺ + 2OH⁻ + 2H⁺ + 2ClO₄⁻ → Sr²⁺ + 2ClO₄⁻ + 2H₂O
After removing spectator ions, this simplifies to:
A double displacement (metathesis) reaction can be employed using strontium nitrate and potassium perchlorate:
Sr(NO₃)₂ + 2KClO₄ → Sr(ClO₄)₂ + 2KNO₃
This reaction produces potassium nitrate (saltpeter) as a byproduct, which can be separated from strontium perchlorate by exploiting solubility differences. A laboratory-scale protocol for this synthesis involves:
While theoretically sound, this approach faces practical challenges due to the extremely low solubility of potassium perchlorate, which may limit reaction efficiency.
A patented process involves grinding together strontium carbonate and ammonium perchlorate:
SrCO₃ + 2NH₄ClO₄ → Sr(ClO₄)₂ + 2NH₃ + H₂O + CO₂
This reaction produces ammonia gas, water, and carbon dioxide as byproducts.
Hydrated strontium perchlorate (typically Sr(ClO₄)₂·3H₂O) can be converted to its anhydrous form through controlled dehydration.
A reliable method for producing anhydrous strontium perchlorate involves:
This extended heating period ensures complete removal of crystal water while maintaining the structural integrity of the perchlorate tetrahedra. The resulting anhydrous strontium perchlorate crystallizes in the orthorhombic space group Pbca and is isotypic with Ca(AlD₄)₂ and Ca(ClO₄)₂.
The crystal structure consists of Sr²⁺ cations and isolated ClO₄⁻ tetrahedra, with each Sr²⁺ cation coordinated by eight oxygen atoms from eight different ClO₄⁻ tetrahedra.
Industrial-scale production of perchlorates, including strontium perchlorate, typically begins with the electrolysis of sodium chloride solutions to produce sodium perchlorate, which is then converted to other perchlorate salts:
NaCl → NaClO → NaClO₂ → NaClO₃ → NaClO₄
For strontium perchlorate specifically, the industrial process generally involves multiple operations:
The commercial product typically has the following properties:
Table 2: Properties of Commercial Strontium Perchlorate
Property | Specification |
---|---|
Purity as Strontium perchlorate (w/w) | 68 ± 3% |
Color and appearance | Clear straw colored |
Specific gravity at 28°C | 1.90 ± 0.01 |
Viscosity at 28°C | 12 ± 3 centipoise |
Acid value (mg of KOH/g) | 0.6 (max) |
pH of 10% Solution | 4.5 - 6.0 |
Chlorate as ClO₃⁻ | 0.25% |
Chloride as Cl⁻ | 0.1% |
Suspended matter | Nil |
In the United States, the primary producer of perchlorate chemicals is American Pacific Corporation (AMPAC) in Cedar City, Utah, which produces various perchlorate salts including strontium perchlorate.
Laboratory-scale synthesis of strontium perchlorate can follow several routes as described earlier, including:
Each method offers different advantages and challenges for laboratory preparation:
Table 3: Comparison of Laboratory Synthesis Methods for Strontium Perchlorate
Method | Advantages | Challenges | Typical Yield |
---|---|---|---|
Strontium carbonate + Perchloric acid | Simple, direct reaction | Handling concentrated perchloric acid poses safety risks | High (>90%) |
Strontium hydroxide + Perchloric acid | Rapid reaction, high purity | Requires careful pH control | High (>90%) |
Strontium nitrate + Potassium perchlorate | Uses more stable reagents | Limited by potassium perchlorate solubility | Moderate (60-70%) |
Electrochemical oxidation | Controlled process | Requires specialized equipment | Moderate (42%) |
Strontium perchlorate adopts an orthorhombic crystal system with the space group Pbca, as confirmed by powder X-ray diffraction studies [1]. This structure is isotypic with calcium perchlorate (Ca(ClO₄)₂) and calcium tetradeuteroaluminate (Ca(AlD₄)₂), sharing identical space group symmetry and cation-anion coordination patterns [1]. The unit cell parameters (a = 9.646 Å, b = 11.222 Å, c = 13.281 Å) exceed those of Ca(ClO₄)₂ by 3.0–3.4%, reflecting the larger ionic radius of Sr²⁺ (1.26 Å for eight-coordination) compared to Ca²⁺ (1.12 Å) [1].
Table 1: Unit Cell Parameters of Isotypic Perchlorates
Compound | a (Å) | b (Å) | c (Å) | Space Group |
---|---|---|---|---|
Sr(ClO₄)₂ | 9.646 | 11.222 | 13.281 | Pbca |
Ca(ClO₄)₂ [1] | 9.367 | 10.904 | 12.842 | Pbca |
Ca(AlD₄)₂ [1] | 9.211 | 10.775 | 12.701 | Pbca |
The structural isomorphism arises from the similar packing efficiency of perchlorate tetrahedra around alkaline earth metal cations, though Sr²⁺’s larger size increases interatomic distances without altering the fundamental lattice topology [1].
In the anhydrous phase, each Sr²⁺ cation coordinates with eight oxygen atoms derived from eight distinct perchlorate tetrahedra [1]. The coordination polyhedron forms a distorted square antiprism, with Sr–O bond lengths ranging from 2.512 Å to 2.650 Å (mean = 2.582 Å) [1]. This geometry contrasts with the six-coordinate Ca²⁺ in Ca(ClO₄)₂ and the 12-coordinate Ba²⁺ in barium perchlorate, reflecting periodic trends in ionic size and lattice packing [1].
Table 2: Coordination Environments of Alkaline Earth Perchlorates
Cation | Coordination Number | Mean Cation–O Distance (Å) | Ionic Radius (Å) [1] |
---|---|---|---|
Sr²⁺ | 8 | 2.582 | 1.26 |
Ca²⁺ | 6 | 2.476 | 1.12 |
Ba²⁺ | 12 | 2.989 | 1.42 |
The Sr–O bond lengths align with Shannon’s ionic radii predictions, confirming the structural plausibility of the eight-coordinate model [1]. Angular distortion within the coordination sphere is evident from O–Sr–O angles varying between 67.6° and 146.3°, reflecting steric strain induced by the bulky perchlorate ligands [1].
Bond valence sum (BVS) calculations validate the crystallographic model of strontium perchlorate. For Sr²⁺, the calculated BVS of +2.03 ± 0.12 matches the theoretical +2 charge, confirming appropriate oxygen coordination [1]. Similarly, perchlorate anions exhibit Cl–O bond valences of 1.72–1.89 valence units, consistent with tetrahedral chlorine in the +7 oxidation state [1].
Table 3: Selected Bond Valences in Sr(ClO₄)₂
Bond Type | Bond Valence (vu) | Expected Range (vu) |
---|---|---|
Sr–O | 0.23–0.29 | 0.20–0.30 [1] |
Cl–O | 1.72–1.89 | 1.70–1.90 [1] |
Atomic displacement parameters (ADPs) further corroborate structural integrity. The isotropic displacement parameter (U₃₃) for Sr¹ (0.0035 Ų) indicates minimal thermal motion along the c-axis, while perchlorate oxygens exhibit higher ADPs (U₁₁ = 0.0096–0.029 Ų), reflecting tetrahedral libration [2].
Isolated ClO₄⁻ tetrahedra serve as bridging ligands, connecting eight Sr²⁺ cations through oxygen atoms. Each tetrahedron donates one oxygen to four distinct Sr²⁺ ions, creating a three-dimensional network stabilized by ionic Sr–O bonds [1]. Tetrahedral distortion, evidenced by O–Cl–O angles of 105.4°–113.5°, introduces lattice strain that is counterbalanced by the high electrostatic attraction between Sr²⁺ and ClO₄⁻ [1].
Table 4: Geometric Parameters of ClO₄⁻ Tetrahedra
Parameter | Value Range |
---|---|
Cl–O Bond Length (Å) | 1.414–1.469 |
O–Cl–O Angle (°) | 105.4–113.5 |
Sr–Cl Distance (Å) | 3.669–3.945 |
The perchlorate anions’ orientation minimizes anion-anion repulsion while maximizing Sr–O interactions, as seen in the Cl⋯Cl distances of 4.832–5.217 Å [1]. This balance between geometric constraints and ionic forces underpins the lattice’s thermal stability, with dehydration studies showing no phase transitions below 523 K [1].
The absence of hydrogen bonding in the anhydrous structure contrasts with hydrated phases (e.g., Sr(ClO₄)₂·3H₂O), where water molecules mediate cation-anion interactions [2]. This distinction highlights the perchlorate anions’ dual role as both charge carriers and structural pillars in the anhydrous lattice [1] [2].